1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1803714-46-6
VCID: VC2756849
InChI: InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
SMILES: C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F
Molecular Formula: C7H3Cl2F3O
Molecular Weight: 231 g/mol

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

CAS No.: 1803714-46-6

Cat. No.: VC2756849

Molecular Formula: C7H3Cl2F3O

Molecular Weight: 231 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene - 1803714-46-6

Specification

CAS No. 1803714-46-6
Molecular Formula C7H3Cl2F3O
Molecular Weight 231 g/mol
IUPAC Name 1,2-dichloro-4-(difluoromethoxy)-5-fluorobenzene
Standard InChI InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Standard InChI Key SOUGKBBFWONSBO-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F

Introduction

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene is a complex organic compound derived from benzene, featuring two chlorine atoms, three fluorine atoms, and a difluoromethoxy group attached to the benzene ring. Its molecular formula is C7H3Cl2F3O, and it is classified as a halogenated aromatic compound. This unique combination of substituents imparts distinct chemical properties, making it valuable in various scientific applications, including chemistry, biology, and industry.

Synthesis of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

The synthesis of this compound typically involves two main steps: halogenation and the introduction of the difluoromethoxy group.

  • Halogenation: This step involves introducing chlorine and fluorine atoms into a suitable benzene derivative. Chlorine gas (Cl2) and fluorine gas (F2) are commonly used under controlled conditions.

  • Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2O) in the presence of a suitable catalyst.

Industrial production mirrors these laboratory methods but is optimized for scale, utilizing large reactors for bulk halogenation and catalytic methods for introducing functional groups.

Table: Common Reactions and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionSodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)Controlled temperature
Electrophilic SubstitutionSulfuric acid (H2SO4), Nitric acid (HNO3)Controlled temperature
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)-
ReductionLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)-

Biological Activity and Applications

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene exhibits biological activity through interactions with enzymes and receptors, influencing cellular pathways. It is being researched for its potential antimicrobial and anticancer properties.

  • Antimicrobial Properties: The compound has shown effective inhibition against various microbial strains, suggesting its potential use in pharmaceuticals.

  • Anticancer Potential: Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table: Biological Applications

Application AreaDescription
AntimicrobialInhibition of microbial growth
AnticancerPotential to inhibit cancer cell proliferation
Pharmaceutical DevelopmentInvestigated as a therapeutic agent for infections and cancer

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